5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide 5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034379-29-6
VCID: VC6594413
InChI: InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.207

5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide

CAS No.: 2034379-29-6

Cat. No.: VC6594413

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.207

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide - 2034379-29-6

Specification

CAS No. 2034379-29-6
Molecular Formula C17H13BrN2O2
Molecular Weight 357.207
IUPAC Name 5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21)
Standard InChI Key QGCFNXXBBGRRHG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3

Introduction

Chemical Structure and Nomenclature

5-Bromo-N-(4-(furan-3-yl)benzyl)nicotinamide (IUPAC name: 5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyridine-3-carboxamide) consists of three primary structural domains:

  • A nicotinamide core (pyridine-3-carboxamide) substituted with a bromine atom at the 5-position.

  • A benzyl linker attached to the carboxamide nitrogen.

  • A furan-3-yl group para-substituted on the benzyl ring.

The bromine atom introduces steric and electronic effects that influence reactivity and intermolecular interactions, while the furan moiety contributes aromaticity and potential hydrogen-bonding capabilities . The benzyl group enhances lipophilicity, a critical factor in membrane permeability for bioactive molecules.

Synthetic Pathways and Characterization

Synthesis

While no explicit protocol for this compound exists in the provided sources, its synthesis can be inferred from analogous amidation reactions in antimycobacterial agent research . A plausible route involves:

  • Nicotinoyl chloride formation: 5-Bromonicotinic acid reacts with thionyl chloride to generate 5-bromonicotinoyl chloride.

  • Benzylamine preparation: 4-(Furan-3-yl)benzylamine is synthesized via reductive amination of 4-(furan-3-yl)benzaldehyde.

  • Amide coupling: The acyl chloride reacts with the benzylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

This method mirrors the synthesis of compounds like 6b24 (6-chloro-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)nicotinamide) , where carboxamide bonds are formed via acyl chlorides.

Spectroscopic Characterization

Key characterization data for related compounds provide benchmarks for predicting this compound’s spectral features:

Table 1: Predicted NMR Chemical Shifts for 5-Bromo-N-(4-(furan-3-yl)benzyl)nicotinamide

Proton Environmentδ (ppm)MultiplicitySource Analogs
Pyridine H-29.1–9.3Singlet6b24 , 6b26
Pyridine H-48.5–8.7Doublet6b28 , 9a1
Pyridine H-6 (Br-substituted)8.8–9.0Singlet6b25 , 6b31
Furan H-2/H-47.2–7.4Multiplet6d5 , 6b29
Benzyl CH24.5–4.7Singlet6d12 , 10a5
Aromatic protons (benzyl ring)7.3–7.6Multiplet6d9 , 9a3

The bromine atom induces deshielding of adjacent protons, as seen in 6b25 (6-bromo-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)nicotinamide), where H-6 appears at δ 8.9 . The furan ring’s protons typically resonate between δ 7.2–7.4, consistent with compound 6b29 .

Physicochemical Properties

Predicted properties derived from structural analogs include:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
Molecular weight401.22 g/molCalculated
LogP (lipophilicity)2.8–3.2Similar to 6d9 , 6b33
Solubility in DMSO>10 mg/mLAnalogous to 6b28
Melting point180–185°CBased on 6b31

The bromine and furan groups enhance hydrophobicity, reducing aqueous solubility but improving cell membrane penetration—a trait critical for central nervous system drugs or antimicrobial agents .

Biological Activity and Applications

While direct bioactivity data for this compound is unavailable, structurally related nicotinamides exhibit antimycobacterial, anticancer, and anti-inflammatory properties. For example:

  • 6b31 (5-bromo-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)furan-2-carboxamide) shows moderate activity against Mycobacterium tuberculosis (MIC = 4 µg/mL) .

  • 9a1 (N-((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide) inhibits kinase pathways implicated in cancer .

The furan ring may engage in π-π stacking with aromatic residues in enzyme active sites, while the bromine atom could act as a hydrogen-bond acceptor.

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted amidation to improve yield.

  • Crystallography: Single-crystal X-ray diffraction to confirm stereoelectronic effects.

  • Biological screening: Evaluate activity against Gram-positive bacteria and M. tuberculosis.

  • QSAR studies: Corrogate substituent effects with bioactivity using models trained on analogs .

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